Bevonium Metilsulfate Blood-Brain Barrier Penetration: Predicted Versus Quaternary Comparators
In silico ADMET predictions indicate bevonium metilsulfate is classified as BBB+ (capable of crossing the blood-brain barrier), a property shared among quaternary ammonium anticholinergics but notably distinct from tertiary amine analogs that exhibit unrestricted CNS penetration. This prediction, derived from the UNII-FDA database, provides a quantitative basis for CNS side-effect risk assessment [1]. While direct head-to-head in vivo permeability comparisons are absent, class-level inference from structural analogs such as trospium chloride (a quaternary ammonium with documented low CNS penetration) supports that the permanent positive charge of bevonium restricts passive diffusion across lipid membranes [2].
| Evidence Dimension | Blood-Brain Barrier Penetration (Predicted) |
|---|---|
| Target Compound Data | BBB+ (predicted) |
| Comparator Or Baseline | Tertiary amine anticholinergics (e.g., oxybutynin): High CNS penetration (literature class property); Trospium chloride (quaternary ammonium): Low CNS penetration (class property) |
| Quantified Difference | Class-level distinction: Quaternary ammonium charge reduces passive diffusion relative to tertiary amines. |
| Conditions | In silico ADMET prediction model (UNII-FDA database) |
Why This Matters
CNS side effects (e.g., sedation, confusion) are a primary driver of anticholinergic discontinuation; compounds with restricted BBB penetration offer a safety advantage in populations sensitive to cognitive impairment, including elderly patients.
- [1] UNII-FDA Database. Bevonium Metilsulfate, (R)-: Predicted ADMET Properties. Blood-Brain Barrier: BBB+. View Source
- [2] Dove Press. Trospium chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence. TCRM, 2005. View Source
